molecular formula C19H29N3O2 B7533874 1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide

1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide

Cat. No. B7533874
M. Wt: 331.5 g/mol
InChI Key: YSDULCVOKAWLOX-UHFFFAOYSA-N
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Description

1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. This compound is synthesized through a multistep process and has been found to have potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play a role in the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function. Inhibition of these enzymes leads to an increase in acetylcholine levels, which may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide has been found to have inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. Inhibition of these enzymes leads to an increase in acetylcholine levels, which may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide has advantages and limitations for lab experiments. One advantage is that it has been found to have inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which makes it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. However, one limitation is that further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide. One direction is to investigate its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is to explore its inhibitory effects on other enzymes and its potential applications in other areas of scientific research. Further research is needed to determine its safety and efficacy in humans, and to develop new and improved synthesis methods for this compound.

Synthesis Methods

The synthesis of 1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide involves a multistep process. The first step involves the reaction of N-methylpiperidine-4-carboxylic acid with benzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of N-benzyl-N-methylpiperidine-4-carboxamide. The second step involves the reaction of N-benzyl-N-methylpiperidine-4-carboxamide with isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. This reaction results in the formation of 1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide.

Scientific Research Applications

1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide has potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a role in the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-15(2)20-18(23)14-21(3)19(24)17-9-11-22(12-10-17)13-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDULCVOKAWLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(C)C(=O)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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